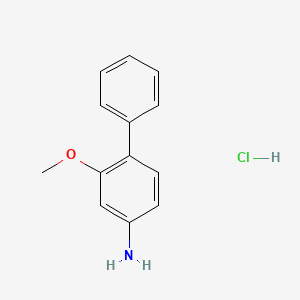

4-Phenyl-m-anisidine hydrochloride

Description

The exact mass of the compound 4-Phenyl-m-anisidine hydrochloride is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 4-Phenyl-m-anisidine hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Phenyl-m-anisidine hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

3-methoxy-4-phenylaniline;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13NO.ClH/c1-15-13-9-11(14)7-8-12(13)10-5-3-2-4-6-10;/h2-9H,14H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RQDFSDFBXBZRCC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)N)C2=CC=CC=C2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70375131 | |

| Record name | 4-phenyl-m-anisidine hcl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70375131 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

235.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

206761-86-6 | |

| Record name | 4-phenyl-m-anisidine hcl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70375131 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 206761-86-6 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to 4-Phenyl-m-anisidine hydrochloride: Properties, Synthesis, and Applications

Introduction

In the landscape of modern medicinal chemistry and materials science, the biphenyl aniline scaffold serves as a "privileged structure"—a molecular framework that is recurrently found in biologically active compounds.[1][2] 4-Phenyl-m-anisidine hydrochloride (CAS No: 206761-86-6), also known as 3-methoxy-4-phenylaniline hydrochloride, is a notable member of this class.[3] While not a household name, this compound represents a versatile chemical intermediate, embodying the structural features essential for the development of novel therapeutics and functional materials.[4][5] The presence of a primary aromatic amine, a methoxy group, and a biphenyl system provides three distinct points for chemical modification, offering a rich platform for combinatorial library synthesis and lead optimization in drug discovery.[6]

This guide provides a comprehensive technical overview of 4-Phenyl-m-anisidine hydrochloride, from its fundamental physicochemical properties to its synthesis, analytical characterization, and potential applications. The content herein is curated for researchers, chemists, and drug development professionals, offering not just data, but the scientific rationale behind the protocols and interpretations presented.

Physicochemical and Structural Properties

4-Phenyl-m-anisidine hydrochloride is a crystalline solid at room temperature. The hydrochloride salt form enhances its stability and modifies its solubility profile compared to the free base, which is a critical consideration for its use in synthesis and biological assays.

| Property | Value | Source(s) |

| IUPAC Name | 3-methoxy-4-phenylaniline;hydrochloride | [3] |

| Synonyms | [1,1'-Biphenyl]-4-amine, 2-methoxy-, hydrochloride | [3] |

| CAS Number | 206761-86-6 | [7] |

| Molecular Formula | C₁₃H₁₄ClNO | [7] |

| Molecular Weight | 235.71 g/mol | [7] |

| Melting Point | 235-237 °C (decomposition) | [8] |

| Appearance | White to off-white crystalline powder | (Typical) |

| Solubility | Soluble in polar organic solvents (e.g., DMSO, Methanol); solubility in water is expected to be higher than the free base but may still be limited. | (Inferred) |

Note: Some properties like boiling point and vapor pressure are often reported for the free base (4-Phenyl-m-anisidine) and are not directly applicable to the non-volatile hydrochloride salt.[3]

Synthesis and Mechanistic Rationale

Causality of Pathway Selection:

-

Suzuki-Miyaura Coupling: This palladium-catalyzed reaction is the gold standard for forming aryl-aryl bonds.[9] It is selected for its high functional group tolerance, excellent yields, and the commercial availability of a wide range of boronic acids.[10] Starting with a brominated anisidine precursor allows for the precise installation of the phenyl group.

-

Nitro Group Reduction: The reduction of an aromatic nitro group is a fundamental and highly efficient transformation to install an aniline moiety.[11][12] Using a nitro-substituted precursor is often more strategic than using a bromoaniline directly in the Suzuki coupling, as the free amine can sometimes complicate the catalytic cycle. The nitro group is a robust, electron-withdrawing group that behaves predictably in the coupling reaction.

Proposed Synthetic Workflow

Sources

- 1. nbinno.com [nbinno.com]

- 2. New melatonin biphenyl-linked scaffold targeting colorectal cancer: design, synthesis, biological, and ADME-Tox modelling studies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. lookchem.com [lookchem.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. researchgate.net [researchgate.net]

- 6. Recent Advances and Outlook for the Isosteric Replacement of Anilines - PMC [pmc.ncbi.nlm.nih.gov]

- 7. scbt.com [scbt.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. Suzuki Coupling [organic-chemistry.org]

- 10. researchgate.net [researchgate.net]

- 11. echemi.com [echemi.com]

- 12. p-Anisidine - Wikipedia [en.wikipedia.org]

Introduction: The Significance of the Biphenyl Amine Moiety

An In-depth Technical Guide to 4-Phenyl-m-anisidine hydrochloride (CAS 206761-86-6): A Versatile Scaffold for Modern Drug Discovery

The biphenyl structural motif is a cornerstone in medicinal chemistry, forming the backbone of numerous pharmacologically active compounds.[1] Its unique stereochemical properties, arising from the restricted rotation around the biaryl axis, allow it to serve as a rigid "spacer" or a privileged scaffold for interacting with biological targets. When functionalized with reactive handles like amino and methoxy groups, as in the case of 4-Phenyl-m-anisidine, the biphenyl core transforms into a versatile building block for creating libraries of potential therapeutic agents. Derivatives of this class have shown a wide spectrum of biological activities, including anti-inflammatory, analgesic, antimicrobial, and anti-proliferative properties.[2][3] This guide provides a comprehensive technical overview of 4-Phenyl-m-anisidine hydrochloride, intended for researchers and professionals engaged in synthetic chemistry and drug development.

PART 1: Core Compound Identity and Physicochemical Properties

4-Phenyl-m-anisidine hydrochloride, also known as 3-methoxy-[1,1'-biphenyl]-4-amine hydrochloride, is a fine chemical intermediate available for research and development purposes.[4][5] Its core structure consists of a biphenyl system substituted with a methoxy group and an amino group, supplied as a stable hydrochloride salt.

| Property | Value | Source |

| CAS Number | 206761-86-6 | [4][6] |

| Molecular Formula | C₁₃H₁₄ClNO | [6] |

| Molecular Weight | 235.71 g/mol | [4] |

| Synonyms | 3-methoxy-[1,1'-biphenyl]-4-amine hydrochloride; 4-phenyl-m-anisidine HCl | [6] |

| Boiling Point | 316.4°C at 760 mmHg (for free base) | [6] |

| Flash Point | 146.9°C (for free base) | [6] |

| Hydrogen Bond Donors | 2 (for free base) | [6] |

| Hydrogen Bond Acceptors | 2 (for free base) | [6] |

| Rotatable Bond Count | 2 (for free base) | [6] |

PART 2: Synthesis and Mechanistic Rationale

While specific literature detailing the synthesis of 4-Phenyl-m-anisidine is limited, its structure strongly suggests a synthetic route based on modern cross-coupling chemistry. The most logical and widely applied method for constructing the biaryl C-C bond is the Suzuki-Miyaura cross-coupling reaction .[7][8] This Nobel Prize-winning reaction offers high yields, mild reaction conditions, and exceptional tolerance for a wide range of functional groups, making it ideal for this target molecule.[7][9]

The proposed synthesis involves the palladium-catalyzed coupling of an appropriately substituted bromoaniline derivative with phenylboronic acid.

Proposed Retrosynthetic Analysis:

Caption: Retrosynthesis of 4-Phenyl-m-anisidine hydrochloride.

The key step is the formation of the bond between the two aromatic rings. Using a commercially available starting material like 4-bromo-3-methoxyaniline and phenylboronic acid in the presence of a palladium catalyst and a base would yield the desired biphenyl core. Subsequent treatment with hydrochloric acid affords the final hydrochloride salt.

PART 3: Applications in Medicinal Chemistry and Drug Discovery

4-Phenyl-m-anisidine hydrochloride is not an active pharmaceutical ingredient itself but rather a valuable scaffold and building block . Its utility lies in the strategic placement of its functional groups, which allow for diverse chemical modifications.

-

The Amino Group (NH₂): Serves as a primary nucleophile or a point for amide bond formation. This allows for the introduction of various side chains, which can be tailored to interact with specific pockets in a target protein. Many anti-inflammatory drugs, for example, are built upon carboxamide derivatives of biphenyls.[2]

-

The Biphenyl Core: Provides a rigid, well-defined three-dimensional structure. This rigidity can be crucial for orienting other functional groups correctly for optimal target binding, reducing the entropic penalty upon binding.

-

The Methoxy Group (OCH₃): Can act as a hydrogen bond acceptor and influences the electronic properties and metabolic stability of the molecule. It can also be a site for demethylation to reveal a phenol, providing another handle for further derivatization.

Caption: Derivatization potential of the 4-Phenyl-m-anisidine scaffold.

The biphenyl aniline structure is a key feature in compounds investigated for a range of therapeutic areas, highlighting the potential of this scaffold in generating novel drug candidates.[1][3]

PART 4: Analytical Characterization

Robust analytical methods are crucial for verifying the identity, purity, and stability of chemical intermediates. High-Performance Liquid Chromatography (HPLC) with UV detection is the standard method for quantitative analysis of aromatic amines like 4-Phenyl-m-anisidine hydrochloride.

Methodology: HPLC-UV This technique separates the target compound from impurities based on its polarity and affinity for a stationary phase (e.g., C18 column). A UV detector quantifies the compound by measuring its absorbance at a specific wavelength, typically near the absorbance maximum of the biphenyl chromophore. The NIOSH method for analyzing anisidine isomers provides a validated foundation for this approach.[10]

Caption: General workflow for HPLC-UV analysis.

PART 5: Safety, Handling, and Storage

While a specific Safety Data Sheet (SDS) for 4-Phenyl-m-anisidine hydrochloride is not widely available, data from its isomers, p-anisidine and m-anisidine, provide essential safety guidance. Anisidines are classified as toxic compounds.

-

Hazards: Fatal if swallowed, in contact with skin, or if inhaled.[11] May cause damage to organs through prolonged exposure and is suspected of causing genetic defects or cancer.[12] Very toxic to aquatic life with long-lasting effects.

-

Handling: Use only in a well-ventilated area, preferably within a chemical fume hood. Wear appropriate Personal Protective Equipment (PPE), including:

-

Nitrile gloves (double-gloving recommended)

-

Chemical safety goggles

-

A lab coat

-

Respiratory protection if dust is generated.

-

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.

PART 6: Detailed Experimental Protocols

Protocol 1: Proposed Synthesis via Suzuki-Miyaura Coupling

Objective: To synthesize 4-Phenyl-m-anisidine from 4-bromo-3-methoxyaniline and phenylboronic acid.

Materials:

-

4-bromo-3-methoxyaniline (1.0 eq)

-

Phenylboronic acid (1.2 eq)

-

[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.02 eq)

-

Potassium carbonate (K₂CO₃) (3.0 eq)

-

1,4-Dioxane (solvent)

-

Water (co-solvent)

-

Diethyl ether

-

Saturated sodium chloride solution (brine)

-

Anhydrous magnesium sulfate (MgSO₄)

-

2M Hydrochloric acid (HCl) in diethyl ether

Procedure:

-

Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 4-bromo-3-methoxyaniline, phenylboronic acid, Pd(dppf)Cl₂, and potassium carbonate.

-

Solvent Addition: Add 1,4-dioxane and water in a 4:1 ratio.

-

Reaction: Heat the mixture to 80-90°C and stir vigorously for 6-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with water and extract three times with diethyl ether.

-

Purification (Free Base): Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product via flash column chromatography (e.g., silica gel, hexane/ethyl acetate gradient).

-

Salt Formation: Dissolve the purified free base in a minimal amount of diethyl ether. Slowly add a 2M solution of HCl in diethyl ether dropwise with stirring.

-

Isolation: The hydrochloride salt will precipitate. Collect the solid by vacuum filtration, wash with cold diethyl ether, and dry under vacuum to yield 4-Phenyl-m-anisidine hydrochloride.

Protocol 2: Purity Analysis by HPLC-UV

Objective: To determine the purity of a 4-Phenyl-m-anisidine hydrochloride sample.

Instrumentation & Reagents:

-

HPLC system with a UV-Vis detector

-

C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)

-

Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water

-

Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile

-

HPLC-grade water, acetonitrile, and TFA

Procedure:

-

Sample Preparation: Accurately weigh approximately 1 mg of the sample and dissolve it in 10 mL of a 50:50 mixture of Mobile Phase A and B to create a 100 µg/mL stock solution.

-

Chromatographic Conditions:

-

Flow Rate: 1.0 mL/min

-

Injection Volume: 10 µL

-

Detection Wavelength: 254 nm

-

Column Temperature: 30°C

-

Gradient Program:

-

0-2 min: 10% B

-

2-15 min: 10% to 90% B

-

15-17 min: 90% B

-

17-18 min: 90% to 10% B

-

18-20 min: 10% B (re-equilibration)

-

-

-

Analysis: Inject the sample and record the chromatogram.

-

Quantification: Calculate the purity by dividing the peak area of the main component by the total area of all peaks, expressed as a percentage (Area % method).

References

- Bansal, R., & Mahajan, M. (2019). Biphenyls and their derivatives as synthetically and pharmacologically important aromatic structural moieties. Journal of the Indian Chemical Society, 96(10), 1229-1246.

- Alam, M. S., et al. (2012). Evaluation of anti-inflammatory and analgesic activity of a new class of biphenyl analogs in animal models of inflammation.

-

ResearchGate. (n.d.). Suzuki coupling reactions of bromoarenes with phenylboronic acid with the PPd(0) catalyst film. Retrieved from [Link]

-

Study.com. (n.d.). Describe a synthetic route for the preparation of 4 - methoxyaniline (p-anisidine) starting with s1 V benzene. Retrieved from [Link]

-

LookChem. (n.d.). 4-Phenyl-m-anisidine hydrochloride. Retrieved from [Link]

- IJSDR. (2019). Biological deeds of Biphenyl derivatives - A short Review. International Journal of Scientific & Development Research, 4(10).

-

ResearchGate. (n.d.). The Suzuki coupling reactions of aryl bromides with phenylboronic acid. Retrieved from [Link]

- International Journal of Pharma and Bio Sciences. (2013).

- National Center for Biotechnology Information. (2024).

-

ResearchGate. (2020). SYNTHESIS, CHARACTERIZATION AND INVITRO ANTI- INFLAMMATORY ACTIVITY OF 1-SUBSTITUTED BIPHENYL DERIVATIVES. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 4-Methoxy-3-phenylaniline. PubChem. Retrieved from [Link]

-

Chem Help ASAP. (2020, February 13). Suzuki cross-coupling reaction [Video]. YouTube. [Link]

-

ChemOrgChem. (2024, March 22). Suzuki-Miyaura Coupling |Basics|Mechanism|Examples| [Video]. YouTube. [Link]

-

ChemSynthesis. (n.d.). 3-methoxyaniline. Retrieved from [Link]

-

Wikipedia. (n.d.). p-Anisidine. Retrieved from [Link]

Sources

- 1. Biphenyls and their derivatives as synthetically and pharmacologically important aromatic structural moieties - Arabian Journal of Chemistry [arabjchem.org]

- 2. Evaluation of anti-inflammatory and analgesic activity of a new class of biphenyl analogs in animal models of inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. ijsdr.org [ijsdr.org]

- 4. scbt.com [scbt.com]

- 5. 206761-86-6|4-Phenyl-m-anisidine hydrochloride|BLDpharm [bldpharm.com]

- 6. lookchem.com [lookchem.com]

- 7. youtube.com [youtube.com]

- 8. youtube.com [youtube.com]

- 9. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - PMC [pmc.ncbi.nlm.nih.gov]

- 10. echemi.com [echemi.com]

- 11. p-Anisidine - Wikipedia [en.wikipedia.org]

- 12. p-Anisidine | 104-94-9 [chemicalbook.com]

An In-Depth Technical Guide to 4-Phenyl-m-anisidine Hydrochloride: Structure, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Phenyl-m-anisidine hydrochloride is a biphenyl amine derivative with a molecular structure that presents significant interest for applications in medicinal chemistry and materials science. This guide provides a comprehensive overview of its molecular structure, detailed synthetic protocols, spectroscopic characterization, safety and handling procedures, and potential applications in drug discovery, drawing upon established chemical principles and contemporary research findings.

Section 1: Molecular Structure and Physicochemical Properties

4-Phenyl-m-anisidine hydrochloride, with the chemical formula C₁₃H₁₄ClNO, possesses a core structure consisting of a biphenyl system where one phenyl ring is substituted with an amino group and a methoxy group at the meta-position relative to each other. The hydrochloride salt form enhances its solubility in aqueous media, a desirable property for many research and development applications.

Structural Elucidation

The molecular structure of 4-Phenyl-m-anisidine hydrochloride can be unequivocally confirmed through a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Table 1: Physicochemical Properties of 4-Phenyl-m-anisidine Hydrochloride

| Property | Value | Source |

| CAS Number | 206761-86-6 | [1][2] |

| Molecular Formula | C₁₃H₁₃NO · HCl | [1] |

| Molecular Weight | 235.72 g/mol | [1] |

| Boiling Point | 316.4 °C at 760 mmHg (for free base) | [1] |

| Flash Point | 146.9 °C (for free base) | [1] |

| Appearance | Expected to be a crystalline solid | [3] |

| Melting Point | 235-237 °C (decomposes) | [3] |

Spectroscopic Characterization

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on both phenyl rings. The protons on the substituted ring will exhibit splitting patterns influenced by the amino and methoxy groups. The methoxy group will present as a sharp singlet, typically around 3.8 ppm. The amine protons will appear as a broad singlet, the chemical shift of which can be influenced by the solvent and concentration.

-

¹³C NMR: The carbon NMR spectrum will display signals for all 13 unique carbon atoms in the molecule. The carbon attached to the methoxy group will resonate in the upfield region (around 55 ppm), while the aromatic carbons will appear in the downfield region (typically between 110 and 160 ppm).

The IR spectrum will provide valuable information about the functional groups present. Key expected absorptions include N-H stretching vibrations for the amine group (around 3300-3500 cm⁻¹), C-H stretching for the aromatic rings (around 3000-3100 cm⁻¹), C=C stretching within the aromatic rings (around 1450-1600 cm⁻¹), and C-O stretching for the methoxy group (around 1000-1300 cm⁻¹). The presence of the hydrochloride salt may lead to broadening of the N-H stretching bands.[4][5][6]

Mass spectrometry will confirm the molecular weight of the free base (199.25 g/mol ).[7] The fragmentation pattern will likely show characteristic losses of the methoxy group and cleavage of the biphenyl linkage, aiding in structural confirmation.

Section 2: Synthesis of 4-Phenyl-m-anisidine Hydrochloride

The synthesis of 4-Phenyl-m-anisidine hydrochloride can be efficiently achieved through a multi-step process, with the key step being the formation of the biphenyl core via a Suzuki-Miyaura cross-coupling reaction.

Synthetic Strategy

A robust and widely applicable method for constructing the C-C bond between the two phenyl rings is the palladium-catalyzed Suzuki-Miyaura coupling. This reaction involves the coupling of an aryl boronic acid with an aryl halide.

Caption: Synthetic workflow for 4-Phenyl-m-anisidine hydrochloride.

Detailed Experimental Protocol

Step 1: Suzuki-Miyaura Coupling to form 4-Phenyl-3-nitroanisole

-

To a reaction vessel, add 3-bromo-5-nitroanisole (1.0 eq), phenylboronic acid (1.2 eq), and a suitable palladium catalyst such as Pd(PPh₃)₄ (0.05 eq).

-

Add a base, typically an aqueous solution of sodium carbonate (2.0 M, 2.0 eq) or potassium carbonate.

-

Add a solvent system, commonly a mixture of toluene and ethanol, or dioxane and water.

-

Degas the reaction mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.

-

Heat the mixture to reflux (typically 80-100 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction to room temperature and perform a liquid-liquid extraction with an organic solvent like ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain pure 4-phenyl-3-nitroanisole.

Step 2: Reduction of the Nitro Group

-

Dissolve the synthesized 4-phenyl-3-nitroanisole (1.0 eq) in a suitable solvent such as ethanol or ethyl acetate.

-

Add a reducing agent. A common and effective method is the use of tin(II) chloride (SnCl₂) in the presence of concentrated hydrochloric acid. Alternatively, catalytic hydrogenation using hydrogen gas and a palladium on carbon (Pd/C) catalyst can be employed.[8]

-

Stir the reaction at room temperature or with gentle heating until the reduction is complete (monitored by TLC).

-

If using SnCl₂/HCl, carefully neutralize the reaction mixture with a base (e.g., saturated sodium bicarbonate solution) and extract the product with an organic solvent.

-

If using catalytic hydrogenation, filter off the catalyst through a pad of celite.

-

Dry the organic phase and concentrate under reduced pressure to yield 4-phenyl-m-anisidine.

Step 3: Formation of the Hydrochloride Salt

-

Dissolve the crude 4-phenyl-m-anisidine in a minimal amount of a suitable organic solvent, such as diethyl ether or isopropanol.

-

Slowly add a solution of hydrochloric acid in the same solvent (e.g., 2 M HCl in diethyl ether) with stirring.

-

The hydrochloride salt will precipitate out of the solution.

-

Collect the precipitate by filtration, wash with a small amount of cold solvent, and dry under vacuum to obtain 4-Phenyl-m-anisidine hydrochloride.[9]

Section 3: Applications in Drug Development and Research

The biphenyl and anisidine moieties are prevalent in a variety of biologically active compounds, suggesting that 4-Phenyl-m-anisidine hydrochloride could serve as a valuable building block in drug discovery.

Anticancer Research

The biphenyl scaffold is a key structural feature in numerous compounds with demonstrated anticancer activity.[10][11][12] Research has shown that derivatives of biphenyl carboxylic acids and other biphenyl-containing molecules can exhibit potent cytotoxic effects against various cancer cell lines.[12] 4-Phenyl-m-anisidine hydrochloride can be utilized as a precursor for the synthesis of novel biphenyl aniline derivatives for screening as potential anticancer agents.[13] The substitution pattern on the anisidine ring allows for further structural modifications to optimize biological activity and pharmacokinetic properties.

Anti-inflammatory and Other Therapeutic Areas

Aniline and anisidine derivatives have been investigated for a range of pharmacological activities, including anti-inflammatory properties.[14][15] The structural features of 4-Phenyl-m-anisidine hydrochloride make it a candidate for the development of novel anti-inflammatory agents. Furthermore, related structures have been explored as FXR partial agonists for the potential treatment of metabolic disorders and as potential antifungal agents.[16][17]

Caption: Potential applications of 4-Phenyl-m-anisidine hydrochloride in drug discovery.

Section 4: Analytical Methods

For the quality control and characterization of 4-Phenyl-m-anisidine hydrochloride, High-Performance Liquid Chromatography (HPLC) is a suitable analytical technique.

HPLC Protocol

A reverse-phase HPLC method can be developed for the analysis of this compound.

Table 2: Suggested HPLC Parameters

| Parameter | Recommended Condition |

| Column | C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm) |

| Mobile Phase | A mixture of acetonitrile and a buffered aqueous solution (e.g., phosphate buffer at a slightly acidic pH) |

| Detection | UV at a wavelength corresponding to the compound's absorbance maximum (likely in the 250-280 nm range) |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 10-20 µL |

This method can be optimized to achieve good separation and quantification of the target compound and any potential impurities.

Section 5: Safety and Handling

While a specific Safety Data Sheet (SDS) for 4-Phenyl-m-anisidine hydrochloride is not widely available, the safety precautions should be based on the known hazards of its constituent parts, namely anisidines and their hydrochloride salts.[18]

Hazard Identification

-

Toxicity: Anisidine isomers are known to be toxic if swallowed, in contact with skin, or if inhaled.[19] They can cause irritation to the skin, eyes, and respiratory tract.

-

Health Effects: Chronic exposure may lead to effects on the blood, causing the formation of methemoglobin.

-

Carcinogenicity: Some anisidine isomers are suspected of causing cancer.

Recommended Safety Precautions

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.

-

Ventilation: Handle the compound in a well-ventilated area, preferably in a chemical fume hood.

-

Handling: Avoid inhalation of dust and contact with skin and eyes. Do not eat, drink, or smoke when handling this chemical.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents.

Section 6: Conclusion

4-Phenyl-m-anisidine hydrochloride is a versatile chemical compound with significant potential as a building block in the synthesis of novel molecules for drug discovery and materials science. Its biphenyl aniline core structure is a key feature in many biologically active compounds. This guide has provided a comprehensive overview of its molecular structure, a detailed synthetic protocol, methods for its characterization, and essential safety information to aid researchers in its effective and safe utilization.

References

-

Facile synthesis and biological evaluation of novel symmetrical biphenyls as Antitumor Agents. (n.d.). Xi'an Jiaotong University. Retrieved from [Link]

-

Anticancer Activity of Two Novel Hydroxylated Biphenyl Compounds toward Malignant Melanoma Cells. (2021). PMC. Retrieved from [Link]

-

4-Phenyl-m-anisidine hydrochloride. (n.d.). LookChem. Retrieved from [Link]

-

Structure of two aniline derivatives as potent anticancer lead compounds. (n.d.). ResearchGate. Retrieved from [Link]

-

Design, Synthesis, and Evaluation of o-(Biphenyl-3-ylmethoxy)nitrophenyl Derivatives as PD-1/PD-L1 Inhibitors with Potent Anticancer Efficacy In Vivo. (2021). PubMed. Retrieved from [Link]

-

Synthesis of 4,4'-bis(3-aminophenoxy)biphenyl. (n.d.). PrepChem. Retrieved from [Link]

-

N-phenyl-m-anisidine. (n.d.). PubChem. Retrieved from [Link]

-

Synthesis of N-(4-Substituted Phenyl)-2-hydroxynicotinanilides as Potential Anti-inflammatory Agents. (2025). ResearchGate. Retrieved from [Link]

- Preparation method of 3,3',4,4'-tetraamino biphenyl. (n.d.). Google Patents.

-

preparation of secondary amines from primary amines via 2-nitrobenzenesulfonamides. (n.d.). Organic Syntheses Procedure. Retrieved from [Link]

-

Synthesis of 3-amino-4-chlorobiphenyl. (n.d.). PrepChem. Retrieved from [Link]

-

4-Phenyl-m-anisidine hydrochloride. (n.d.). Trans World Chemicals. Retrieved from [Link]

-

N-Phenyl-m-anisidine. (2018). SIELC Technologies. Retrieved from [Link]

-

Synthesis, Antiinflammatory and Antibacterial Activities of 4-Substituted Phenyl Benzimidazoles. (2025). ResearchGate. Retrieved from [Link]

-

Design, Synthesis, and Biological Evaluation of N′-Phenylhydrazides as Potential Antifungal Agents. (n.d.). MDPI. Retrieved from [Link]

-

Discovery of novel 1-(4-aminophenylacetyl)piperidine derivatives as FXR partial agonists for the potential treatment of metabolic dysfunction-associated steatohepatitis. (n.d.). PubMed. Retrieved from [Link]

-

p-Anisidine. (n.d.). Wikipedia. Retrieved from [Link]

-

Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives. (n.d.). Biomed Pharmacol J. Retrieved from [Link]

-

Conformation-activity study of 4-phenylpiperidine analgesics. (n.d.). PubMed. Retrieved from [Link]

-

p-Anisidine and its hydrochloride: Human health tier II assessment. (2019). NICNAS. Retrieved from [Link]

-

Synthesis, Characterization, and Biological Evaluation of Novel N-{4-[(4-Bromophenyl)sulfonyl]benzoyl}-L-valine Derivatives. (n.d.). MDPI. Retrieved from [Link]

-

m-Anisidine. (n.d.). Wikipedia. Retrieved from [Link]

-

-FT-IR of poly p-anisidine. (n.d.). ResearchGate. Retrieved from [Link]

-

FT-IR spectra of control and treated (T1 and T2) p-anisidine. (n.d.). ResearchGate. Retrieved from [Link]

-

4 Anisidine. (n.d.). mzCloud. Retrieved from [Link]

-

para-anisidine 4-methoxybenzenamine. (n.d.). The Good Scents Company. Retrieved from [Link]

-

The synthesis of meta-anisidine. (n.d.). IDEALS. Retrieved from [Link]

Sources

- 1. lookchem.com [lookchem.com]

- 2. scbt.com [scbt.com]

- 3. 4-Phenyl-m-anisidine hydrochloride: [transworldchemicals.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. M-ANISIDINE HYDROCHLORIDE(27191-09-9) IR Spectrum [m.chemicalbook.com]

- 7. N-phenyl-m-anisidine | C13H13NO | CID 7544 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. prepchem.com [prepchem.com]

- 9. prepchem.com [prepchem.com]

- 10. Facile synthesis and biological evaluation of novel symmetrical biphenyls as Antitumor Agents - Xi'an Jiaotong University [scholar.xjtu.edu.cn:443]

- 11. Anticancer Activity of Two Novel Hydroxylated Biphenyl Compounds toward Malignant Melanoma Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 12. ajgreenchem.com [ajgreenchem.com]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. mdpi.com [mdpi.com]

- 17. Discovery of novel 1-(4-aminophenylacetyl)piperidine derivatives as FXR partial agonists for the potential treatment of metabolic dysfunction-associated steatohepatitis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. industrialchemicals.gov.au [industrialchemicals.gov.au]

- 19. p-Anisidine - Wikipedia [en.wikipedia.org]

Spectroscopic Unveiling of 4-Phenyl-m-anisidine Hydrochloride: A Technical Guide for Advanced Research

Introduction: The Structural Significance of 4-Phenyl-m-anisidine Hydrochloride in Drug Discovery and Materials Science

4-Phenyl-m-anisidine hydrochloride, also known as 4-methoxy-3-phenylaniline hydrochloride, is a biphenyl amine derivative of significant interest in the realms of medicinal chemistry and materials science. Its structural motif, featuring a phenyl-substituted anisidine core, serves as a versatile scaffold for the synthesis of novel therapeutic agents and functional organic materials. The hydrochloride salt form enhances the compound's solubility in aqueous media, a critical attribute for pharmacological studies and various solution-phase applications.

Understanding the precise molecular architecture and electronic properties of this compound is paramount for its effective utilization. Spectroscopic techniques provide a powerful lens through which we can meticulously characterize its structure, offering a detailed fingerprint that is indispensable for identity confirmation, purity assessment, and the rational design of next-generation molecules. This in-depth technical guide provides a comprehensive analysis of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for 4-Phenyl-m-anisidine hydrochloride, grounded in both experimental data of the corresponding free base and expert interpretation of the anticipated spectral changes upon hydrochloride formation.

Molecular Structure and Spectroscopic Correlation

The foundational step in interpreting spectroscopic data is a thorough understanding of the molecule's structure. The key functional groups and proton/carbon environments of 4-Phenyl-m-anisidine hydrochloride are highlighted below. The protonation of the aniline nitrogen to form the ammonium salt in the hydrochloride form is a critical consideration, as it significantly influences the electronic environment and, consequently, the spectroscopic output.

Caption: Molecular structure of 4-Phenyl-m-anisidine hydrochloride.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Detailed Positional Analysis

¹H NMR Spectroscopy

The proton NMR spectrum of 4-Phenyl-m-anisidine hydrochloride is expected to exhibit distinct signals corresponding to the aromatic protons of both phenyl rings, the methoxy protons, and the ammonium protons. The protonation of the nitrogen atom will induce a significant downfield shift for the protons on the anisidine ring due to the electron-withdrawing effect of the -NH3+ group.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale for Assignment and Expected Shifts |

| Phenyl-H | 7.3 - 7.6 | Multiplet | 5H | The five protons of the unsubstituted phenyl ring will resonate in the typical aromatic region. The multiplet pattern arises from complex spin-spin coupling. |

| Anisidine-H (ortho to -NH3+) | ~7.2 | Doublet | 1H | This proton is expected to be shifted downfield compared to the free base due to the inductive effect of the adjacent ammonium group. |

| Anisidine-H (ortho to -OCH3) | ~7.0 | Doublet of doublets | 1H | The position of this proton is influenced by both the electron-donating methoxy group (shielding) and the ortho-coupling to the adjacent proton. |

| Anisidine-H (meta to -NH3+) | ~6.9 | Doublet | 1H | This proton is expected to be the most upfield of the anisidine ring protons due to its position relative to the electron-withdrawing and -donating groups. |

| Methoxy (-OCH3) | ~3.9 | Singlet | 3H | The sharp singlet for the methoxy protons is a characteristic feature. Its chemical shift is relatively insensitive to the protonation state of the aniline. |

| Ammonium (-NH3+) | >10 (variable) | Broad Singlet | 3H | The protons on the nitrogen will be significantly deshielded and will likely appear as a broad signal due to quadrupolar relaxation and exchange with trace water. The exact chemical shift is highly dependent on the solvent and concentration. |

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides complementary information on the carbon framework. The protonation of the aniline nitrogen will also influence the chemical shifts of the carbons in the anisidine ring, particularly the carbon directly attached to the nitrogen (ipso-carbon).

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Rationale for Assignment and Expected Shifts |

| C-NH3+ (ipso) | ~145 | The carbon atom directly bonded to the ammonium group is expected to be significantly deshielded. |

| C-OCH3 (ipso) | ~158 | The carbon attached to the electron-donating methoxy group will be the most downfield of the anisidine ring carbons. |

| Phenyl C (ipso) | ~140 | The quaternary carbon of the phenyl ring attached to the anisidine ring. |

| Phenyl CHs | 127 - 130 | The protonated carbons of the unsubstituted phenyl ring will appear in the typical aromatic region. |

| Anisidine CHs | 110 - 125 | The protonated carbons of the anisidine ring will have their chemical shifts influenced by the substituents. The protonation of the amine will cause a general downfield shift for these carbons compared to the free base. |

| Methoxy (-OCH3) | ~56 | The carbon of the methoxy group will resonate in the typical region for sp³-hybridized carbons attached to an oxygen atom. |

Infrared (IR) Spectroscopy: Probing Functional Groups and Vibrational Modes

IR spectroscopy is an invaluable technique for identifying the functional groups present in a molecule. The IR spectrum of 4-Phenyl-m-anisidine hydrochloride will be characterized by the vibrational frequencies of the N-H bonds in the ammonium group, the C-O bond of the methoxy group, and the aromatic C-H and C=C bonds.

| Frequency Range (cm⁻¹) | Vibrational Mode | Interpretation and Key Features |

| 3200 - 2800 | N-H stretch (ammonium) | A broad and strong absorption band is expected in this region, characteristic of the N-H stretching vibrations in an ammonium salt. This is a key indicator of the hydrochloride form. |

| 3100 - 3000 | Aromatic C-H stretch | Medium to weak bands corresponding to the stretching of C-H bonds on the aromatic rings. |

| 2950 - 2850 | Aliphatic C-H stretch | Bands corresponding to the C-H stretching of the methoxy group. |

| 1600 - 1450 | Aromatic C=C stretch | Several sharp bands of variable intensity due to the stretching vibrations within the aromatic rings. |

| 1250 - 1200 | Aryl C-O stretch (asymmetric) | A strong band associated with the asymmetric stretching of the aryl-ether linkage. |

| 1050 - 1000 | Aryl C-O stretch (symmetric) | A medium to strong band from the symmetric stretching of the aryl-ether bond. |

| 850 - 750 | Aromatic C-H bend (out-of-plane) | Bending vibrations that can provide information about the substitution pattern of the aromatic rings. |

The following diagram illustrates the workflow for acquiring and interpreting the spectroscopic data for 4-Phenyl-m-anisidine hydrochloride.

Caption: Workflow for Spectroscopic Analysis.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, allowing for the determination of the molecular weight and elucidation of its structure. For 4-Phenyl-m-anisidine hydrochloride, electrospray ionization (ESI) is a suitable technique, as it is a soft ionization method that can readily analyze the protonated molecule.

The expected mass spectrum would show a prominent peak for the protonated free base [M+H]⁺ at m/z 200.1, corresponding to the molecular formula C₁₃H₁₄NO⁺. The hydrochloride is not typically observed directly in the mass spectrum under common ESI conditions.

Predicted Mass Spectrometry Data:

| m/z (Mass-to-Charge Ratio) | Proposed Fragment Ion | Structural Formula of Fragment |

| 200.1 | [M+H]⁺ (protonated molecule) | C₁₃H₁₄NO⁺ |

| 185.1 | [M+H - CH₃]⁺ | C₁₂H₁₁NO⁺ |

| 184.1 | [M - CH₃]⁺ | C₁₂H₁₀NO⁺ |

| 156.1 | [M+H - CH₃ - CO]⁺ | C₁₁H₁₀N⁺ |

| 102.1 | [C₆H₅-NH₂]⁺ | C₆H₇N⁺ |

The fragmentation pattern can provide further structural confirmation. For instance, the loss of a methyl radical (•CH₃) from the methoxy group is a common fragmentation pathway for anisole derivatives. Subsequent loss of carbon monoxide (CO) from the resulting ion can also be observed.

The following diagram illustrates a plausible fragmentation pathway for the protonated 4-Phenyl-m-anisidine.

Caption: Plausible MS Fragmentation Pathway.

Experimental Protocols: A Self-Validating System

To ensure the generation of high-quality and reproducible spectroscopic data, the following experimental protocols are recommended.

NMR Sample Preparation and Acquisition

-

Sample Preparation: Accurately weigh approximately 5-10 mg of 4-Phenyl-m-anisidine hydrochloride and dissolve it in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O). Ensure complete dissolution, using gentle vortexing if necessary.

-

Instrument Setup: Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution and sensitivity.

-

¹H NMR Acquisition: Acquire the spectrum using a standard pulse program. Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

-

¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. A larger number of scans will be required compared to ¹H NMR to obtain adequate signal intensity.

FT-IR Spectroscopy

-

Sample Preparation (KBr Pellet): Grind a small amount of the sample (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained. Press the powder into a transparent pellet using a hydraulic press.

-

Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹ using a Fourier Transform Infrared (FT-IR) spectrometer.

-

Alternative (ATR): Alternatively, for a quicker analysis, an Attenuated Total Reflectance (ATR) accessory can be used by placing a small amount of the solid sample directly onto the ATR crystal.

Mass Spectrometry

-

Sample Preparation: Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

-

Analysis: Introduce the sample into the mass spectrometer via direct infusion or through a liquid chromatography (LC) system using an electrospray ionization (ESI) source in positive ion mode.

-

Data Acquisition: Acquire the mass spectrum over an appropriate m/z range (e.g., 50-500) to observe the protonated molecular ion and any significant fragment ions.

Conclusion: A Foundation for Future Innovation

The spectroscopic data presented in this technical guide provide a comprehensive and foundational understanding of the molecular structure of 4-Phenyl-m-anisidine hydrochloride. The detailed analysis of NMR, IR, and MS spectra, coupled with reasoned predictions based on established chemical principles, offers researchers, scientists, and drug development professionals the necessary tools for confident identification, quality control, and the informed design of new chemical entities. As a key building block in various fields, a thorough grasp of its spectroscopic signature is the first and most critical step towards unlocking its full potential in future scientific endeavors.

References

-

PubChem Compound Summary for CID 123541, 4-methoxy-3-phenylaniline. National Center for Biotechnology Information. [Link][1]

Sources

Solubility Profile of 4-Phenyl-m-anisidine hydrochloride in Organic Solvents: A Predictive and Methodological Approach

An In-Depth Technical Guide for Researchers

Abstract: 4-Phenyl-m-anisidine hydrochloride (CAS No. 206761-86-6) is a biphenyl amine derivative of interest in synthetic chemistry and drug discovery. A thorough understanding of its solubility is fundamental for reaction setup, purification, formulation, and biological screening. This guide provides a comprehensive analysis of the theoretical principles governing its solubility in common organic solvents. Due to the current absence of published quantitative data, we present a predicted solubility profile based on physicochemical properties and established chemical principles. Furthermore, we provide a detailed, field-proven experimental protocol for researchers to accurately determine the solubility of this compound, ensuring reliable and reproducible results. This document is intended to serve as a practical tool for laboratory scientists and drug development professionals.

Introduction to 4-Phenyl-m-anisidine hydrochloride

4-Phenyl-m-anisidine hydrochloride is a substituted aromatic amine featuring a biphenyl core, a methoxy ether group, and an amine functional group presented as a hydrochloride salt. This unique combination of functional groups imparts a complex physicochemical profile that dictates its behavior in various media. The biphenyl structure is a common scaffold in medicinal chemistry, valued for its rigid, planar geometry that can facilitate specific interactions with biological targets. Understanding and controlling the solubility of such compounds is a critical, often rate-limiting, step in the research and development pipeline. Poor solubility can hinder synthetic workups, complicate purification, and lead to unreliable results in biological assays. This guide aims to provide both a theoretical framework for predicting solubility and a practical methodology for its empirical determination.

Physicochemical Properties and Structural Analysis

To predict how 4-Phenyl-m-anisidine hydrochloride will behave in different solvents, we must first analyze its molecular structure and inherent properties.

-

Chemical Structure:

-

Molecular Formula: C₁₃H₁₃NO·HCl[1]

-

Molecular Weight: 235.71 g/mol [1]

-

Key Structural Features:

-

Biphenyl Core: This large, nonpolar aromatic system is inherently hydrophobic and will favor interactions with nonpolar or moderately polar organic solvents through van der Waals forces and π-π stacking. Biphenyl itself is known to be insoluble in water but soluble in solvents like ethanol, ether, and benzene.[1][2]

-

Methoxy Group (-OCH₃): As a polar ether group, it can act as a hydrogen bond acceptor, slightly increasing the molecule's overall polarity.

-

Amine Hydrochloride (-NH₃⁺Cl⁻): This is the most dominant feature influencing solubility. The ionic nature of the hydrochloride salt drastically increases the polarity compared to the free base. This group will seek to establish strong ion-dipole interactions and hydrogen bonds with solvent molecules. The presence of this salt is noted in similar compounds to enhance aqueous solubility, but its effect in a diverse range of organic solvents is more complex.[3]

-

-

Computed Properties:

-

LogP (Octanol-Water Partition Coefficient): 4.32760[3]. This high value corresponds to the free base and indicates significant lipophilicity, suggesting a preference for non-aqueous environments. The hydrochloride salt form will modulate this behavior significantly.

-

Theoretical Principles & Predicted Solubility Profile

The solubility of a solute in a solvent is governed by the principle of "like dissolves like." A solute dissolves best in a solvent that has a similar polarity and can form similar intermolecular interactions. For 4-Phenyl-m-anisidine hydrochloride, a competition exists between its large nonpolar backbone and its ionic salt group.

-

Polar Protic Solvents (e.g., Methanol, Ethanol): These solvents possess a hydroxyl (-OH) group, making them excellent hydrogen bond donors and acceptors.

-

Causality: We predict high solubility in these solvents. The protic hydrogens can effectively solvate the chloride anion (Cl⁻) through hydrogen bonding, while the lone pairs on the oxygen can solvate the ammonium cation (-NH₃⁺). Simultaneously, the alkyl portion of the alcohol can interact favorably with the biphenyl core.

-

-

Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile): These solvents have large dipole moments but lack acidic protons.

-

Causality: We predict moderate to high solubility . Solvents like DMSO and DMF are excellent at solvating cations due to their exposed oxygen atoms with partial negative charges. However, they are less effective at solvating small anions like chloride compared to protic solvents. The overall polarity will still allow for favorable interactions with the ionic portion of the molecule.

-

-

Low-Polarity Solvents (e.g., Dichloromethane, Ethyl Acetate): These solvents have small dipole moments.

-

Causality: We predict low to moderate solubility . While the organic backbone has an affinity for these media, the high energy required to break the crystal lattice of the ionic salt and solvate the resulting ions is not sufficiently compensated by the weak ion-dipole interactions these solvents can offer.

-

-

Nonpolar Solvents (e.g., Hexane, Toluene, Diethyl Ether): These solvents have near-zero dipole moments and interact primarily through weak van der Waals forces.

-

Causality: We predict very low to negligible solubility . The ionic hydrochloride group cannot be effectively solvated by these solvents, making the dissolution process energetically unfavorable, despite the compatible nonpolar biphenyl core.

-

Table 1: Predicted Solubility Profile of 4-Phenyl-m-anisidine hydrochloride

| Solvent | Class | Predicted Solubility | Rationale |

| Methanol | Polar Protic | High | Excellent solvation of both cation and anion via H-bonding. |

| Ethanol | Polar Protic | High | Similar to methanol, good solvation of the ionic group. |

| Water | Polar Protic | Low | The large hydrophobic biphenyl core dominates, likely overcoming the ionic group's affinity for water. Analogs like p-anisidine HCl show poor water solubility (<1 mg/mL).[4] |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | High | Strong dipole moment effectively solvates the cation. |

| N,N-Dimethylformamide (DMF) | Polar Aprotic | High | Strong dipole moment effectively solvates the cation. |

| Acetonitrile | Polar Aprotic | Moderate | Less polar than DMSO/DMF, offering moderate solvation. |

| Acetone | Polar Aprotic | Low to Moderate | Moderate polarity may allow for some dissolution. |

| Dichloromethane (DCM) | Low-Polarity | Low | Insufficient polarity to effectively solvate the ionic salt. |

| Ethyl Acetate | Low-Polarity | Low | Insufficient polarity for effective ion solvation. |

| Tetrahydrofuran (THF) | Low-Polarity (Ether) | Low to Very Low | Primarily nonpolar character with some polarity from the ether oxygen. |

| Diethyl Ether | Nonpolar | Very Low / Insoluble | Cannot overcome the crystal lattice energy of the salt. |

| Toluene | Nonpolar | Very Low / Insoluble | Aromatic nature may interact with the biphenyl core, but cannot solvate the salt. |

| Hexane | Nonpolar | Very Low / Insoluble | No effective interactions with the ionic portion of the molecule. |

Disclaimer: This table represents a scientifically grounded prediction. Experimental verification is required and can be achieved using the protocol outlined in Section 5.0.

Safety & Handling Considerations

As a Senior Application Scientist, ensuring laboratory safety is paramount. While a specific Safety Data Sheet (SDS) for 4-Phenyl-m-anisidine hydrochloride is not widely available, data from closely related analogs like p-anisidine hydrochloride indicate significant hazards.

-

Hazard Profile: Analogs are classified as highly toxic and potentially carcinogenic. Hazards include being fatal if swallowed, in contact with skin, or if inhaled.[5]

-

Required Personal Protective Equipment (PPE):

-

Hand Protection: Wear chemically resistant gloves (e.g., nitrile) inspected prior to use. Dispose of contaminated gloves properly.

-

Eye Protection: Use chemical safety goggles or a face shield.

-

Body Protection: Wear a flame-retardant lab coat.

-

-

Engineering Controls:

-

All handling of the solid compound and its solutions must be conducted in a certified chemical fume hood to prevent inhalation of dust or vapors.

-

Ensure an eyewash station and safety shower are readily accessible.

-

-

Waste Disposal: Dispose of all waste materials in accordance with local, state, and federal regulations for hazardous chemical waste. Do not allow the material to enter the environment.

Experimental Protocol for Solubility Determination

This protocol describes a robust method for determining the qualitative to semi-quantitative solubility of 4-Phenyl-m-anisidine hydrochloride at room temperature (approx. 20-25°C).

5.1 Materials and Equipment

-

4-Phenyl-m-anisidine hydrochloride (solid)

-

Selected organic solvents (analytical grade or higher)

-

Analytical balance (readable to 0.1 mg)

-

Vials (e.g., 4 mL glass vials with screw caps)

-

Spatula

-

Vortex mixer

-

Pipettors or graduated cylinders

5.2 Step-by-Step Methodology

-

Solvent Preparation: Add exactly 2.0 mL of the chosen organic solvent to a clean, labeled glass vial.

-

Rationale: Using a fixed, known volume of solvent allows for a consistent basis for comparison and semi-quantitative estimation.

-

-

Initial Solute Addition: Weigh approximately 2 mg of 4-Phenyl-m-anisidine hydrochloride and add it to the vial.

-

Rationale: Starting with a small amount (1 mg/mL) helps to quickly identify solvents in which the compound is poorly soluble.

-

-

Agitation and Equilibration: Cap the vial securely and vortex the mixture vigorously for 60 seconds. Allow the vial to stand at room temperature for at least 5 minutes.

-

Rationale: Vigorous mixing is crucial to break up aggregates and maximize the surface area for dissolution. The resting period allows for the system to approach equilibrium. Some compounds dissolve slowly, and immediate observation can be misleading.

-

-

Observation and Classification (Round 1):

-

Visually inspect the vial against a dark background.

-

If the solid is completely dissolved with no visible particles, classify as "Soluble" at ≥1 mg/mL. Proceed to step 5 for further quantification.

-

If some solid remains undissolved, proceed to step 6.

-

If the solid appears unchanged, classify as "Insoluble" at 1 mg/mL.

-

-

Semi-Quantitative Determination (for Soluble Samples):

-

Continue adding pre-weighed portions of the solute (e.g., 8 mg, then 40 mg) to the same vial, with vigorous vortexing and equilibration after each addition. This corresponds to testing solubility at ~5 mg/mL and ~25 mg/mL.

-

Highly Soluble: Dissolves completely at ≥25 mg/mL.

-

Soluble: Dissolves completely at ~5 mg/mL but not at 25 mg/mL.

-

Slightly Soluble: Dissolves at 1 mg/mL but not at 5 mg/mL.

-

-

Gentle Heating (for Sparingly Soluble/Insoluble Samples):

-

For samples with undissolved solid, gently warm the vial (e.g., in a 40-50°C water bath) for a few minutes.

-

Rationale: Solubility often increases with temperature. This step helps to distinguish between compounds that are truly insoluble and those that are sparingly soluble with slow dissolution kinetics.

-

Observe if the solid dissolves upon warming and if it precipitates upon cooling back to room temperature. Record these observations.

-

-

Data Recording: Meticulously record all observations in a laboratory notebook, noting the solvent, amount of solute added, and the classification at each step.

Visualization of Experimental Workflow

The following diagram illustrates the logical flow of the solubility determination protocol.

Sources

Navigating the Synthesis Landscape: A Technical Guide to the Safe Handling of 4-Phenyl-m-anisidine Hydrochloride

Introduction: Understanding the Molecule and its Milieu

4-Phenyl-m-anisidine hydrochloride is an aromatic amine, a class of compounds foundational to the synthesis of a vast array of pharmaceuticals, dyes, and specialty polymers.[1] Its unique structure, featuring a biphenyl moiety, a methoxy group, and an amine salt, offers synthetic chemists a versatile building block. However, the very reactivity that makes this compound valuable also necessitates a deep understanding of its potential hazards and the implementation of rigorous safety protocols.

This guide is intended for researchers, scientists, and drug development professionals who work with 4-Phenyl-m-anisidine hydrochloride. It moves beyond a simple recitation of safety data sheet (SDS) information, providing a framework for thinking critically about the safe handling of this and related compounds. The protocols and recommendations outlined herein are designed to create a self-validating system of safety, where an understanding of the "why" behind each precaution empowers the scientist to work with confidence and control. Aromatic amines as a class are known to present significant health risks, including potential carcinogenicity and mutagenicity, making stringent adherence to safety protocols paramount.[2]

Section 1: Physicochemical Properties and Hazard Profile

Table 1: Physicochemical and Inferred Hazard Data

| Property | Value/Information | Source/Rationale |

| Chemical Name | 4-Phenyl-m-anisidine hydrochloride | [1][3] |

| CAS Number | 206761-86-6 | [1][3] |

| Molecular Formula | C₁₃H₁₄ClNO | [1][3] |

| Molecular Weight | 235.72 g/mol | [1][3] |

| Appearance | Likely a solid, potentially crystalline. | General property of amine hydrochlorides. |

| Boiling Point | 316.4°C at 760 mmHg (for the free base) | [1] |

| Flash Point | 146.9°C (for the free base) | [1] |

| Inferred Acute Toxicity | High. Likely fatal if swallowed, in contact with skin, or if inhaled. This is based on data for analogous compounds like p-anisidine and aniline hydrochloride.[4][5][6] | Analogy to related aromatic amine hydrochlorides. |

| Inferred Skin Corrosion/Irritation | High. Expected to cause skin irritation. Prolonged contact may lead to absorption of harmful amounts. | Analogy to related aromatic amine hydrochlorides.[6] |

| Inferred Eye Damage/Irritation | High. Expected to cause serious eye irritation or damage. | Analogy to related aromatic amine hydrochlorides.[6] |

| Inferred Sensitization | High. May cause an allergic skin reaction or asthma-like symptoms if inhaled. | Analogy to related aromatic amine hydrochlorides.[6] |

| Inferred Carcinogenicity/Mutagenicity | Suspected. Aromatic amines as a class are associated with these risks. | General knowledge of the compound class. |

| Incompatible Materials | Strong oxidizing agents, strong acids, and strong bases.[6][7] | General reactivity of amine hydrochlorides. |

Section 2: The Hierarchy of Controls: A Proactive Approach to Safety

Effective laboratory safety is not merely about personal protective equipment (PPE); it is a systematic approach to risk mitigation. The hierarchy of controls prioritizes the most effective measures to create a safe working environment.

Caption: The Hierarchy of Controls for mitigating chemical hazards.

1. Elimination and Substitution: In a research and development context, eliminating a key starting material like 4-Phenyl-m-anisidine hydrochloride may not be feasible. However, consider if a less hazardous derivative or a different synthetic route could achieve the same objective.

2. Engineering Controls: Your First Line of Defense: All work with 4-Phenyl-m-anisidine hydrochloride must be conducted in a certified chemical fume hood to prevent inhalation of any dust or aerosols.[6] For particularly hazardous operations or when handling larger quantities, a glove box may be warranted. Ensure that safety showers and eyewash stations are readily accessible and have been recently tested.[6]

3. Administrative Controls: Standardizing Safety:

-

Standard Operating Procedures (SOPs): Develop detailed SOPs for all procedures involving this compound. These should include pre-work safety checks, step-by-step handling instructions, and emergency procedures.

-

Training: All personnel who will handle this compound must be thoroughly trained on its potential hazards, the proper use of engineering controls and PPE, and emergency procedures. This training should be documented.

-

Restricted Access: Designate specific areas for the handling and storage of this compound. Access should be limited to authorized and trained personnel.

4. Personal Protective Equipment (PPE): The Final Barrier: PPE is essential, but it is the last line of defense. It should never be used as a substitute for proper engineering and administrative controls.

Section 3: Personal Protective Equipment (PPE) Protocol

The selection and use of appropriate PPE are critical for preventing exposure.

Table 2: Recommended PPE for Handling 4-Phenyl-m-anisidine Hydrochloride

| Body Part | PPE Specification | Rationale |

| Eyes/Face | Chemical safety goggles and a face shield.[8][9] | Protects against splashes and airborne particles. |

| Hands | Double-gloving with nitrile gloves.[8] | Provides a barrier against skin contact and allows for safe removal of the outer glove in case of contamination. |

| Body | A flame-resistant lab coat, fully buttoned. | Protects skin and personal clothing from contamination. |

| Respiratory | A NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used if there is a risk of airborne exposure, especially when handling the powder outside of a fume hood (which is strongly discouraged).[2][8] | Prevents inhalation of the compound. |

| Footwear | Closed-toe shoes. | Protects feet from spills. |

Section 4: Step-by-Step Handling and Storage Procedures

Adherence to a strict protocol for handling and storage is non-negotiable.

Experimental Workflow: Weighing and Dispensing

Caption: A typical workflow for weighing and dispensing 4-Phenyl-m-anisidine hydrochloride.

Storage:

-

Store 4-Phenyl-m-anisidine hydrochloride in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[7]

-

Keep the container tightly sealed to prevent exposure to moisture and air.

-

The storage area should be clearly labeled with the appropriate hazard warnings and access should be restricted.

Section 5: Emergency Procedures: Spill, Exposure, and Fire

In Case of a Spill:

-

Evacuate: Immediately evacuate the area and alert others.

-

Isolate: Close the fume hood sash and restrict access to the area.

-

Assess: From a safe distance, assess the extent of the spill. If it is a large spill or you are not trained to handle it, contact your institution's emergency response team.

-

Cleanup (for trained personnel with appropriate PPE):

-

For small spills, use an absorbent material like vermiculite or a commercial spill kit.

-

Gently sweep up the absorbent material and place it in a sealed, labeled container for hazardous waste disposal.

-

Decontaminate the area with a suitable solvent, followed by soap and water.

-

All materials used for cleanup must be disposed of as hazardous waste.[7]

-

In Case of Personal Exposure:

-

Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek immediate medical attention.[10]

-

Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[9]

-

Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[6]

-

Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[6]

In Case of Fire:

-

Use a dry chemical, carbon dioxide, or foam extinguisher.[7]

-

Be aware that poisonous gases, including hydrogen chloride and nitrogen oxides, may be produced in a fire.[7][10]

-

Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[10]

Section 6: Waste Disposal

All waste containing 4-Phenyl-m-anisidine hydrochloride, including empty containers and cleanup materials, must be treated as hazardous waste.

-

Collect waste in a designated, sealed, and clearly labeled container.

-

Follow all institutional, local, and national regulations for the disposal of hazardous chemical waste.[4]

Conclusion: A Culture of Safety

The safe handling of 4-Phenyl-m-anisidine hydrochloride is not just a matter of following rules; it is about fostering a deep-seated culture of safety within the laboratory. By understanding the rationale behind each precaution and by implementing a multi-layered approach to risk mitigation, researchers can confidently and safely unlock the synthetic potential of this valuable compound. This guide provides a framework, but it is the responsibility of every scientist to apply these principles diligently and to remain vigilant in the pursuit of both scientific discovery and personal safety.

References

-

What are the Health and Safety Guidelines for Using Amines? - Diplomata Comercial. [Link]

-

How to Handle Amines Safely in Industrial Environments: A Comprehensive Guide. [Link]

-

4-Phenyl-m-anisidine hydrochloride - LookChem. [Link]

-

Personal Protective Equipment (PPE) - CHEMM. [Link]

-

Safety data sheet - CPAChem. [Link]

-

Chemical Safety: Personal Protective Equipment. [Link]

-

Common Name: ANILINE HYDROCHLORIDE HAZARD SUMMARY - NJ.gov. [Link]

-

5 Types of PPE for Hazardous Chemicals | Hazmat School. [Link]

-

Aniline hydrochloride - Penta chemicals. [Link]

-

Safety Data Sheet: 4-Methoxyaniline - Carl ROTH. [Link]

-

p-Anisidine - Wikipedia. [Link]

-

Why does 4-Methoxyaniline or p-Anisidine undergo diazotization most readily? - Quora. [Link]

Sources

- 1. 4-Phenyl-m-anisidine hydrochloride|lookchem [lookchem.com]

- 2. diplomatacomercial.com [diplomatacomercial.com]

- 3. scbt.com [scbt.com]

- 4. cpachem.com [cpachem.com]

- 5. sigmaaldrich.com [sigmaaldrich.com]

- 6. fishersci.com [fishersci.com]

- 7. nj.gov [nj.gov]

- 8. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]

- 9. cdhfinechemical.com [cdhfinechemical.com]

- 10. datasheets.scbt.com [datasheets.scbt.com]

4-Phenyl-m-anisidine hydrochloride synthesis pathway

An In-Depth Technical Guide to the Synthesis of 4-Phenyl-m-anisidine Hydrochloride

Introduction

4-Phenyl-m-anisidine hydrochloride, known systematically as 3-methoxy-[1,1'-biphenyl]-4-amine hydrochloride, is a biphenyl amine derivative of significant interest in medicinal chemistry and materials science. Its structure, featuring a substituted biphenyl core, serves as a versatile scaffold for the development of novel pharmaceutical agents and functional organic materials. This guide, intended for researchers and drug development professionals, provides a detailed exploration of a robust and efficient synthetic pathway to this compound, grounded in modern catalytic cross-coupling chemistry. We will delve into the strategic selection of reactions, provide detailed experimental protocols, and explain the underlying chemical principles that ensure a successful and reproducible synthesis.

Retrosynthetic Strategy

A logical retrosynthetic analysis of 4-Phenyl-m-anisidine hydrochloride identifies the carbon-carbon bond forming the biphenyl core as the key disconnection. This approach points towards a palladium-catalyzed cross-coupling reaction, a powerful and widely adopted strategy in modern organic synthesis. The target molecule can be disconnected into a halogenated anisidine precursor and a phenyl-bearing organometallic reagent. The final step involves the simple formation of the hydrochloride salt from the free amine.

Caption: Retrosynthetic analysis of 4-Phenyl-m-anisidine HCl.

Core Synthesis Pathway: A Palladium-Catalyzed Approach

The most efficient and versatile route to 4-Phenyl-m-anisidine relies on a two-step sequence starting from a commercially available precursor: the preparation of a key halogenated intermediate followed by a Suzuki-Miyaura cross-coupling reaction.

Part A: Synthesis of Key Intermediate: 4-Bromo-3-methoxyaniline

The synthesis begins with the regioselective bromination of 3-methoxyaniline. The amino group is a strong ortho-, para-director, while the methoxy group is also an ortho-, para-director. The position para to the strongly activating amino group is the most nucleophilic and is the primary site of electrophilic substitution.

Experimental Protocol: Bromination of 3-Methoxyaniline

-

Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 3-methoxyaniline (1.0 eq) in anhydrous acetonitrile at 0 °C (ice bath).

-

Reagent Addition: Slowly add a solution of N-Bromosuccinimide (NBS) (1.0 eq) in anhydrous acetonitrile dropwise to the stirred solution over 30 minutes, maintaining the temperature at 0 °C. The use of NBS is preferred over elemental bromine as it is easier to handle and often provides higher selectivity with fewer byproducts.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 18-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Workup and Purification: Quench the reaction with water and extract the product with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and concentrated under reduced pressure. The crude product is then purified by silica gel column chromatography to yield 4-bromo-3-methoxyaniline as a solid.[1]

An alternative, high-yielding route involves the reduction of 1-bromo-2-methoxy-4-nitrobenzene. This method is particularly useful if the nitro-compound is more readily available. The reduction can be effectively carried out using zinc powder and ammonium chloride in a solvent like tetrahydrofuran (THF) under reflux conditions.[1][2]

Table 1: Reagents for the Synthesis of 4-Bromo-3-methoxyaniline

| Reagent | Molar Mass ( g/mol ) | Molar Eq. | Quantity | Role |

| 3-Methoxyaniline | 123.15 | 1.0 | (e.g., 5.0 g) | Starting Material |

| N-Bromosuccinimide | 177.98 | 1.0 | (e.g., 7.2 g) | Brominating Agent |

| Acetonitrile | 41.05 | - | (e.g., 100 mL) | Solvent |

Part B: Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis for its reliability, mild conditions, and tolerance of a wide range of functional groups.[3] It utilizes a palladium catalyst to couple an organoboron compound with an organohalide.[3] In this step, 4-bromo-3-methoxyaniline is coupled with phenylboronic acid to form the desired biphenyl structure.

Caption: Simplified catalytic cycle for the Suzuki-Miyaura reaction.

Experimental Protocol: Suzuki-Miyaura Coupling

-

Reaction Setup: To a Schlenk flask, add 4-bromo-3-methoxyaniline (1.0 eq), phenylboronic acid (1.2 eq), a palladium catalyst such as Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 eq), and a base, typically aqueous sodium carbonate (Na₂CO₃) (2 M solution, 3.0 eq).

-

Solvent and Degassing: Add a suitable solvent system, such as a 4:1 mixture of toluene and water. Degas the mixture thoroughly by bubbling nitrogen or argon through the solution for 15-20 minutes to remove oxygen, which can deactivate the catalyst.

-

Reaction Conditions: Heat the reaction mixture to reflux (typically 80-100 °C) and stir vigorously for 12-24 hours. The biphasic system requires efficient stirring to ensure phase transfer of the reagents.

-

Monitoring and Workup: Monitor the reaction by TLC. Upon completion, cool the mixture to room temperature, separate the organic layer, and extract the aqueous layer with ethyl acetate.

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo. The resulting crude product, 4-Phenyl-m-anisidine, is purified by column chromatography.

Table 2: Typical Conditions for Suzuki-Miyaura Coupling

| Component | Example | Molar Eq. | Role |

| Aryl Halide | 4-Bromo-3-methoxyaniline | 1.0 | Electrophile |

| Boronic Acid | Phenylboronic Acid | 1.2 | Nucleophile |

| Catalyst | Pd(PPh₃)₄ | 0.02 - 0.05 | Catalyst |

| Base | Na₂CO₃ (2M aq.) | 3.0 | Activates Boronic Acid |

| Solvent | Toluene/H₂O (4:1) | - | Reaction Medium |

| Temperature | 90 °C | - | - |

| Time | 16 h | - | - |

Part C: Final Salt Formation

The final step is the conversion of the purified amine free base into its stable, crystalline hydrochloride salt. This improves handling, stability, and often aqueous solubility.

Experimental Protocol: Hydrochloride Salt Formation

-

Dissolution: Dissolve the purified 4-Phenyl-m-anisidine free base in a minimal amount of a suitable anhydrous solvent, such as diethyl ether or ethyl acetate.

-